6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetically derived organic compound belonging to the triazolopyridazine class. These molecules are characterized by a pyridazine ring fused with a triazole ring, often substituted with various functional groups. This particular compound has garnered attention due to its potential biological activity, specifically as a ligand for GABA receptors [].
6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a triazole ring fused to a pyridazine ring, with notable substituents including chlorine, dimethyl, and trifluoromethyl groups. This compound is classified under triazolopyridazines and has garnered attention for its biochemical properties and potential applications in medicinal chemistry.
The compound's chemical structure is denoted by the identifier 1394040-15-3, and it is primarily sourced from synthetic methodologies involving the cyclization of appropriate precursors. It belongs to the class of compounds known as triazolopyridazines, which are recognized for their diverse biological activities and potential therapeutic applications .
The synthesis of 6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves a multi-step process. A common method includes:
Industrial production may employ continuous flow reactors to optimize yield and scalability while ensuring consistent quality through automated systems.
The molecular structure of 6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine features:
The molecular formula can be represented as CHClFN, indicating a complex structure with multiple functional groups that enhance its reactivity and biological activity .
6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes several types of chemical reactions:
The mechanism of action for 6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves:
The physical properties of 6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine include:
Chemical properties include its reactivity profile due to the presence of multiple functional groups that allow for diverse chemical transformations .
6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has several potential applications:
The ongoing research into its pharmacological properties suggests promising avenues for treating various health conditions related to metabolic dysregulation or infections .
The synthesis of the triazolopyridazine core relies critically on hypervalent iodine-mediated oxidative cyclization, with iodobenzene diacetate (IBD, PhI(OAc)₂) serving as a pivotal reagent. This method enables the efficient construction of the [1,2,4]triazolo[4,3-b]pyridazine scaffold from hydrazone precursors under mild conditions. The mechanistic pathway involves:
This strategy is particularly effective for introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position, as the oxidative power of IBD facilitates cyclization without compromising acid-sensitive substituents. Computational studies suggest the reaction proceeds via a concerted asynchronous transition state, where N-N bond formation and proton transfer occur simultaneously [5].
Traditional oxidants like lead tetraacetate (Pb(OAc)₄) or bromine (Br₂) pose environmental and safety challenges. IBD offers a sustainable alternative with superior reaction control. Key advantages include:
Table 1: Oxidant Performance in Triazolopyridazine Cyclization
Oxidant | Yield (%) | Reaction Time (h) | Byproduct Toxicity | Temperature (°C) |
---|---|---|---|---|
IBD (PhI(OAc)₂) | 78–92 | 1.5–2.5 | Low (PhI, AcOH) | 20–25 |
Pb(OAc)₄ | 65–80 | 0.5–1 | High (Pb waste) | 0–5 |
Br₂ | 70–85 | 1–2 | Moderate (HBr) | -10 to 0 |
The hydrazinopyridazine precursor serves as the linchpin for introducing the trifluoromethyl group and chloro substituent. Critical optimization steps include:
Table 2: Key Intermediates for Target Compound Synthesis
Intermediate | Role in Synthesis | Optimal Equivalents |
---|---|---|
3-Hydrazinyl-6-chloropyridazine | Core scaffold precursor | 1.0 (baseline) |
N-Trifluoroacetylhydrazine derivative | Introduces CF₃ group at C3 of triazole | 1.1 |
7,8-Dimethyl-substituted hydrazone | Provides steric bulk for regioselective cyclization | 1.2 |
Solvent polarity and temperature significantly impact cyclization kinetics and impurity profiles:
Chlorinated Solvents (DCM, ClBenzene): Optimal for IBD-mediated cyclization, offering balanced polarity (ε = 8.9–13.1) and inertness toward electrophilic iodine. DCM enables homogeneous mixing at 20–25°C, while chlorobenzene facilitates higher-temperature reactions (80°C) for sterically hindered precursors [5].
Temperature Control:
Table 3: Solvent and Temperature Optimization for Cyclization
Solvent | Dielectric Constant (ε) | Optimal Temp (°C) | Yield (%) | Major Side Product |
---|---|---|---|---|
Dichloromethane | 8.9 | 20–25 | 85–92 | None (≤2%) |
Chlorobenzene | 13.1 | 80 | 78–88 | Dechlorinated triazole (5%) |
DMF | 36.7 | 25 | 70–82 | Des-methyl derivative (8%) |
Acetonitrile | 37.5 | 25 | 75–85 | N-Acetyl triazole (6%) |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1